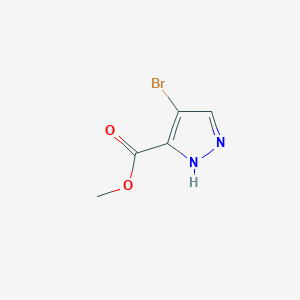

methyl 4-bromo-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality methyl 4-bromo-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQDACZQHJCUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385177 | |

| Record name | methyl 4-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81190-89-8 | |

| Record name | methyl 4-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-1H-pyrazole-3-carboxylate, with the CAS number 81190-89-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including a reactive bromine atom and a versatile ester group on the pyrazole core, make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a white to light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized below. While experimentally determined data for some properties are limited, computed values from reliable sources are provided.

| Property | Value | Source(s) |

| CAS Number | 81190-89-8 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| IUPAC Name | methyl 4-bromo-1H-pyrazole-3-carboxylate | [2] |

| Synonyms | 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester | [1][3] |

| Appearance | White to light yellow solid | [1][3] |

| Purity | ≥ 95% (HPLC) | [1][3] |

| Storage Conditions | Store at 0-8 °C | [1][4] |

| Computed XLogP3 | 1.1 | [2][5] |

| Computed Monoisotopic Mass | 203.95344 Da | [2] |

Note: Some physical properties like melting and boiling points are more readily available for the corresponding carboxylic acid or N-methylated derivatives.[1][5]

Synthesis and Experimental Protocols

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic Acid

A prevalent method for the synthesis of the carboxylic acid precursor involves the oxidation of a methylpyrazole.[6]

Method: Oxidation of 4-bromo-3-methylpyrazole [6]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

-

Heating: Stir the mixture and heat to 90 °C.

-

Oxidation: Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The total reaction time is approximately 8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

-

Isolation: Concentrate the filtrate to approximately 30 mL. Cool the solution to 0 °C and acidify with concentrated hydrochloric acid to a pH of 3.

-

Purification: A solid will precipitate. Collect the solid by filtration and dry to yield 4-bromo-1H-pyrazole-3-carboxylic acid.

Esterification to Methyl 4-bromo-1H-pyrazole-3-carboxylate

Standard esterification procedures, such as Fischer esterification, can be employed to convert the carboxylic acid to its methyl ester.

General Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Isolation: Neutralize the remaining acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-bromo-1H-pyrazole-3-carboxylate. Further purification can be achieved by column chromatography or recrystallization.

Key Reactions and Applications in Drug Discovery

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Its derivatives have shown promise in treating a range of conditions, from inflammation to cancer.[3]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of complex molecules, including kinase inhibitors.[7]

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Kinase Inhibitor Synthesis

Pyrazole-based compounds are a well-established class of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. Methyl 4-bromo-1H-pyrazole-3-carboxylate serves as a key starting material for the synthesis of these inhibitors. For instance, it can be used to synthesize precursors for inhibitors of kinases such as Breast Tumor Kinase (BRK/PTK6) and Phosphatidylinositol 3-kinase (PI3K).[7][8]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a kinase inhibitor derived from methyl 4-bromo-1H-pyrazole-3-carboxylate might function in a cellular signaling pathway.

References

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 4-bromo-1H-pyrazole-3-carboxylate | 81190-89-8 [sigmaaldrich.com]

- 5. Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 605117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

physical and chemical properties of methyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research. Its pyrazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom and a methyl ester group at strategic positions on the pyrazole ring allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and insights into its role in relevant biological pathways.

Physicochemical Properties

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a white to light yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 205.01 g/mol | [1][3] |

| CAS Number | 81190-89-8 | [3] |

| Appearance | White to light yellow solid | [1][2] |

| Boiling Point | 318.0 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Melting Point | Not available | [4] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of methyl 4-bromo-1H-pyrazole-3-carboxylate. While specific, experimentally derived high-resolution spectra are not publicly available in the searched literature, typical chemical shifts for similar pyrazole structures can be inferred. PubChem indicates the availability of 1H and 13C NMR spectra for this compound.[3]

Chemical Properties and Reactivity

The chemical reactivity of methyl 4-bromo-1H-pyrazole-3-carboxylate is primarily dictated by the functional groups present: the pyrazole ring, the bromine substituent, and the methyl ester.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the bromine atom deactivates the ring towards this type of reaction. The nitrogen atoms can act as nucleophiles or be protonated in acidic conditions.

-

Bromine Atom: The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

-

Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines.

Experimental Protocols

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

The most common method for the synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate is the Fischer esterification of its carboxylic acid precursor, 4-bromo-1H-pyrazole-3-carboxylic acid.[7]

Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (which also serves as the solvent).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.), to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure methyl 4-bromo-1H-pyrazole-3-carboxylate.[8]

Suzuki-Miyaura Cross-Coupling Reaction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 4-position.

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk tube, add methyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically sodium carbonate (2.5 eq.).[9]

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carboxylate derivative.

Biological Relevance and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities. Notably, they are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10][11] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[12][13]

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory partners called cyclins, drive the progression through the different phases of the cell cycle (G1, S, G2, and M).[12] Pyrazole-based inhibitors have shown significant potential in targeting specific CDKs, such as CDK2 and CDK4/6, thereby inducing cell cycle arrest and apoptosis in cancer cells.[10][14] The diagram below illustrates a simplified CDK signaling pathway and the potential point of intervention for pyrazole derivatives.

Caption: Simplified CDK pathway and pyrazole inhibition.

Experimental and Synthetic Workflows

The utility of methyl 4-bromo-1H-pyrazole-3-carboxylate as a synthetic intermediate can be visualized in a typical experimental workflow for the development of novel bioactive compounds.

Caption: Synthetic workflow for compound library generation.

Conclusion

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a high-value building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for predictable and efficient chemical transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. The pyrazole scaffold is a key feature in many compounds targeting biological pathways, such as the cell cycle, making this intermediate particularly relevant for drug discovery programs in oncology and other therapeutic areas. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers and scientists working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1H-pyrazole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-1H-pyrazole-3-carboxylate, a pivotal intermediate compound in the fields of medicinal chemistry and agrochemical research. Its versatile structure serves as a valuable scaffold for the synthesis of a wide array of bioactive molecules.[1][2] This document details its fundamental chemical properties, outlines a key synthetic protocol, and illustrates its application in modern synthetic chemistry.

Core Compound Data

The essential physicochemical properties of methyl 4-bromo-1H-pyrazole-3-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][3][4][5] |

| Molecular Weight | 205.01 g/mol | [1][3] |

| Alternate Molecular Weight | 205.009 g/mol | [4] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 81190-89-8 | [1][3][4][5] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthetic Pathways and Experimental Protocols

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a versatile building block, frequently employed in cross-coupling reactions to introduce molecular diversity. The bromine atom at the 4-position is particularly amenable to substitution, making it an excellent substrate for reactions such as the Suzuki-Miyaura coupling.[6][7] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a pyrazole derivative, which can be adapted for methyl 4-bromo-1H-pyrazole-3-carboxylate.

Objective: To synthesize an aryl-substituted pyrazole derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (as a representative aryl bromide, 1.0 equivalent)

-

Aryl boronic acid (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-dioxane/water mixture (10:1 ratio)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

Procedure:

-

A dry Schlenk tube equipped with a magnetic stirrer is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), the aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and K₃PO₄ (2.0 equiv).[8]

-

The reaction vessel is evacuated and backfilled with an inert gas, such as argon.

-

A 10:1 mixture of 1,4-dioxane and water is added to the Schlenk tube.[8]

-

The reaction mixture is heated to 90 °C and stirred for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the mixture is cooled to room temperature.

-

Water and ethyl acetate are added to the reaction mixture, and the organic layer is separated.[8]

-

The organic layer is dried over anhydrous sodium sulfate.[8]

-

The final product is purified using column chromatography.[8]

Visualizing Synthetic Utility

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for methyl 4-bromo-1H-pyrazole-3-carboxylate in synthetic chemistry.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate () for sale [vulcanchem.com]

- 3. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1H-pyrazole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 4-溴-1H-吡唑-3-甲酸甲酯 CAS#: 81190-89-8 [m.chemicalbook.com]

- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of methyl 4-bromo-1H-pyrazole-3-carboxylate. It includes detailed information on its synthesis and spectroscopic characterization, presented in a format tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Core Concepts: Structure and Nomenclature

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted at the 4-position with a bromine atom and at the 3-position with a methyl carboxylate group (-COOCH₃). The "1H" in the name indicates that the nitrogen at the 1-position of the pyrazole ring is protonated, meaning it is bonded to a hydrogen atom.

The structure of methyl 4-bromo-1H-pyrazole-3-carboxylate is as follows:

Caption: Chemical structure of methyl 4-bromo-1H-pyrazole-3-carboxylate.

Nomenclature and Identifiers:

| Identifier Type | Value |

| IUPAC Name | methyl 4-bromo-1H-pyrazole-3-carboxylate |

| Synonyms | 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester, Methyl 4-bromopyrazole-3-carboxylate |

| CAS Number | 81190-89-8[1][2][3] |

| Molecular Formula | C₅H₅BrN₂O₂[1][2] |

| Molecular Weight | 205.01 g/mol [1][2] |

| InChI | InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)[1] |

| InChIKey | KWQDACZQHJCUNK-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=C(C=NN1)Br[1] |

Physicochemical and Spectroscopic Data

This compound typically presents as a white to light yellow solid and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table of Physicochemical Properties:

| Property | Value |

| Appearance | White to light yellow solid[2] |

| Purity | ≥ 95% (HPLC)[2] |

| Storage Conditions | Store at 0-8 °C[2] |

Spectroscopic Data Summary:

While detailed experimental spectra are not widely published, the following table summarizes the expected spectroscopic characteristics based on the structure and data for similar compounds.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic proton (C5-H) singlet, methyl ester (-OCH₃) singlet, and a broad singlet for the pyrazole N-H proton. |

| ¹³C NMR | Signals for the pyrazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-N stretching, and C-Br stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound. |

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

The synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate is typically achieved in a two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the carboxylic acid to the methyl ester.

Caption: Synthesis workflow for methyl 4-bromo-1H-pyrazole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 4-bromo-3-methyl-1H-pyrazole.[4]

-

Materials:

-

4-bromo-3-methyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methyl-1H-pyrazole (0.05 mol) and 200 mL of water.

-

Stir the mixture and heat to 90°C.

-

Add potassium permanganate (0.15 mol) in batches over a period of time, maintaining the reaction temperature. The reaction is typically carried out for 8 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL and cool to 0°C.

-

Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[4]

-

Step 2: Synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate (Fischer Esterification)

This is a general protocol for the Fischer esterification of the synthesized carboxylic acid.

-

Materials:

-

4-bromo-1H-pyrazole-3-carboxylic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 4-bromo-1H-pyrazole-3-carboxylate.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Applications in Research and Development

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the bromo and ester functional groups on this molecule provide versatile handles for further chemical modifications.[2] This allows for the creation of diverse chemical libraries for screening against various biological targets.[2] Research has indicated that pyrazole derivatives have potential applications in treating a range of conditions, including inflammation and cancer.[2]

References

The Solubility Profile of Methyl 4-bromo-1H-pyrazole-3-carboxylate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate (C₅H₅BrN₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl ester group.[2] This unique combination of functional groups makes it a versatile building block in medicinal chemistry for the development of new therapeutic agents.[1] Understanding its solubility is paramount for chemists and chemical engineers to effectively design, control, and scale up processes involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-bromo-1H-pyrazole-3-carboxylate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 81190-89-8 | [1][2] |

| Purity | ≥ 95% (HPLC) | [1] |

Solubility Profile

Direct, quantitative solubility data (e.g., in g/100 mL or mol/L) for methyl 4-bromo-1H-pyrazole-3-carboxylate in a range of organic solvents is not extensively reported in publicly accessible literature. However, based on the solubility of the closely related compound, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and the general principles of solubility, a qualitative assessment can be made.

The parent carboxylic acid exhibits enhanced solubility in polar solvents, particularly those capable of hydrogen bonding, such as dimethyl sulfoxide (DMSO) and alcohols.[4] The esterification of the carboxylic acid to its methyl ester derivative, methyl 4-bromo-1H-pyrazole-3-carboxylate, is expected to decrease its polarity. Consequently, its solubility in non-polar and moderately polar aprotic solvents is likely to be enhanced compared to the carboxylic acid precursor.

Expected Qualitative Solubility:

-

High Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility: In alcohols such as Methanol, Ethanol, and Isopropanol, and in esters like Ethyl Acetate.

-

Low Solubility: In non-polar hydrocarbon solvents like Hexane and Toluene.

Experimental Protocols

The synthesis of pyrazole derivatives often involves multi-step reactions. While a specific, detailed experimental protocol for determining the solubility of methyl 4-bromo-1H-pyrazole-3-carboxylate was not found, the following section outlines a common synthetic route for a related compound, which provides insight into the solvents and conditions used in its preparation and purification.

Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester

A method for the synthesis of a structurally related bromo-pyrazole derivative involves the following key steps, which can be adapted for similar pyrazole carboxylates.[5]

Step 1: Formation of the Pyrazole Ring

The initial step typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. This reaction is often carried out in a suitable organic solvent.

Step 2: Bromination

Introduction of the bromine atom onto the pyrazole ring can be achieved using a brominating agent. The choice of solvent is critical to control the reactivity and selectivity of the bromination reaction.

Step 3: Esterification

The carboxylic acid group on the pyrazole ring is converted to its corresponding ester. This is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Step 4: Purification

The final product is purified, often through recrystallization from a suitable solvent or solvent mixture. The selection of the recrystallization solvent is guided by the solubility of the compound at different temperatures.

Visualizing Chemical Processes

To aid in the understanding of the chemical synthesis and related workflows, the following diagrams are provided in the DOT language.

Caption: A generalized workflow for the synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate.

Caption: A typical recrystallization workflow for the purification of the target compound.

Conclusion

While a comprehensive quantitative dataset on the solubility of methyl 4-bromo-1H-pyrazole-3-carboxylate in various organic solvents is not currently available in the surveyed literature, this guide provides a foundational understanding of its expected solubility behavior based on chemical principles and the properties of analogous structures. The provided synthetic workflows and diagrams offer valuable insights for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further experimental studies are warranted to establish precise solubility curves, which would be invaluable for process optimization and the development of robust and scalable manufacturing processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caming.com [caming.com]

- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Methyl 4-bromo-1H-pyrazole-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for methyl 4-bromo-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering a centralized resource for the characterization and synthesis of this compound.

Core Spectroscopic Data

The structural integrity of methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS No. 81190-89-8; Molecular Formula: C₅H₅BrN₂O₂) is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | C5-H | |

| ~3.9 | s | 3H | O-CH₃ | |

| ~13.5 (broad) | s | 1H | N-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O | |

| ~140 | C3 | |

| ~130 | C5 | |

| ~95 | C4 | |

| ~52 | O-CH₃ |

Note: Precise chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation from available information.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3300 | N-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1250 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 204/206 | [M]⁺ (presence of Br isotopes) |

| 173/175 | [M - OCH₃]⁺ |

| 145/147 | [M - COOCH₃]⁺ |

Experimental Protocols

The synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate is typically achieved through a two-step process: the bromination of a pyrazole precursor followed by esterification.

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

A common route to the precursor, 4-bromo-1H-pyrazole-3-carboxylic acid, involves the bromination of 1H-pyrazole-3-carboxylic acid.

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Bromine

-

Suitable solvent (e.g., acetic acid, water)

Procedure:

-

Dissolve 1H-pyrazole-3-carboxylic acid in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add a stoichiometric amount of bromine to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration, washed with a suitable solvent to remove impurities, and dried.

Esterification to Methyl 4-bromo-1H-pyrazole-3-carboxylate

The carboxylic acid is then esterified to yield the final product. A standard Fischer esterification is commonly employed.

Materials:

-

4-bromo-1H-pyrazole-3-carboxylic acid

-

Methanol

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

-

Suspend 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure methyl 4-bromo-1H-pyrazole-3-carboxylate.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry:

-

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of methyl 4-bromo-1H-pyrazole-3-carboxylate.

Caption: Workflow for the synthesis and spectroscopic confirmation.

The Biological Versatility of Methyl 4-bromo-1H-pyrazole-3-carboxylate Derivatives: A Technical Guide

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrazole-based molecules, derivatives of methyl 4-bromo-1H-pyrazole-3-carboxylate have emerged as a particularly promising class of agents with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Derivatives of methyl 4-bromo-1H-pyrazole-3-carboxylate have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 5.21 | Doxorubicin | 0.95 |

| Derivative B | A549 (Lung) | 42.79 | - | - |

| Derivative C | HCT116 (Colon) | 2.91 | Doxorubicin | 3.68 |

| Derivative D | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 |

| Derivative E | PC3 (Prostate) | 3.17 | Axitinib | - |

Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways. Two of the most significant pathways are the PI3K/AKT and MAPK/ERK pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

Caption: PI3K/AKT signaling pathway and the inhibitory action of pyrazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival.

Potential Therapeutic Targets of Pyrazole-3-Carboxylate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of pyrazole-3-carboxylate compounds, a versatile class of molecules with a broad spectrum of pharmacological activities. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Carbonic Anhydrase (CA) Inhibition

Pyrazole-3-carboxylate derivatives, particularly those bearing a sulfonamide moiety, have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The isoforms hCA I, II, IX, and XII are of significant therapeutic interest.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform(s) | Kᵢ Range | IC₅₀ Range | Reference(s) |

| Pyrazole-carboxamides with sulfonamide moiety | hCA I | 0.063–3.368 µM | - | [1] |

| Pyrazole-carboxamides with sulfonamide moiety | hCA II | 0.007–4.235 µM | - | [1] |

| Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids | hCA IX, hCA XII | 4–50 µM | - | [2] |

| Pyrazoles with 4-aminobenzene sulfonamide | hCA I, hCA II | 0.0366, 0.0310 µM | - | [3] |

| Pyrazole- and pyridazinecarboxamides | hCA IX | 6.1-568.8 nM | - | [4] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Stopped-flow spectrophotometer

-

Buffer: 20 mM HEPES or TRIS, pH 7.4-7.5, containing 20 mM Na₂SO₄

-

pH indicator: Phenol red (0.2 mM)

-

CO₂-saturated water

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

-

Pyrazole-3-carboxylate inhibitor stock solutions

Procedure:

-

Prepare a series of dilutions of the pyrazole-3-carboxylate inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the presence of the pH indicator.

-

Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the pH decreases due to the formation of bicarbonate and protons.[4]

-

The initial rates of the reaction are determined from the absorbance change.

-

Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.[4]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for determining carbonic anhydrase inhibition.

Kinase Inhibition: Targeting Cell Cycle and Oncogenic Signaling

Pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against several protein kinases, particularly those involved in cell cycle regulation and cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).

Quantitative Data: Kinase Inhibition

| Compound Class | Target Kinase(s) | IC₅₀ Range | Cell Line(s) | GI₅₀ Range | Reference(s) |

| 1H-pyrazole-3-carboxamides | CDK2, CDK4 | 0.719 nM, 0.770 nM | - | - | [6] |

| 1H-pyrazole-3-carboxamides | FLT3 | 0.089 nM | MV4-11 (AML) | 1.22 nM | [6] |

| Pyrazole derivatives | CDK2 | 0.45–1.5 µM | HepG2, MCF-7 | 8.03-13.14 µM | [6][7] |

| Pyrazole-based analogs | CDK2/cyclin A2 | 0.96-3.82 µM | NCI-60 panel | 3.81 µM (full panel) | [8] |

| Pyrazole-based inhibitors | FLT3 | 230 nM (enzymatic) | MV4-11, MOLM-14 | 18-280 nM | [9] |

Experimental Protocol: In Vitro Kinase Activity Assay (CDK2/Cyclin A Example)

This protocol describes a method to measure the kinase activity of CDK2/Cyclin A and its inhibition by pyrazole compounds.

Materials:

-

Recombinant CDK2/Cyclin A enzyme

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[10]

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

Pyrazole-3-carboxamide inhibitor stock solutions

-

384-well plates

Procedure:

-

Prepare serial dilutions of the pyrazole-3-carboxamide inhibitor in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the inhibitor solution.

-

Add the CDK2/Cyclin A enzyme to the wells containing the inhibitor and incubate for a short period.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (either radioactive or non-radioactive, depending on the detection method).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]

-

Stop the reaction (e.g., by adding EDTA or a stop solution from a kit).

-

Detect the phosphorylation of the substrate.

-

Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescent assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a luminometer.[10]

-

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathway: CDK/FLT3 in Acute Myeloid Leukemia (AML)

References

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

The Dawn of a Heterocyclic Powerhouse: A Technical History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its discovery and the subsequent elucidation of its synthetic pathways unlocked a vast chemical space that has yielded a multitude of compounds with profound impacts on human health and various industries. This in-depth technical guide explores the seminal discoveries in pyrazole chemistry, detailing the original experimental protocols, key milestones in its structural determination, and the early quantitative data that hinted at its immense therapeutic potential.

The journey of the pyrazole scaffold began in the late 19th century, a period of fervent innovation in synthetic organic chemistry. It was the German chemist Ludwig Knorr who, in 1883, first synthesized a substituted pyrazole, a discovery that laid the foundation for a new class of heterocycles.[1][2][3][4] This breakthrough was soon followed by the synthesis of the parent, unsubstituted pyrazole by Eduard Buchner in 1889.[5] The initial pyrazole derivatives, most notably Antipyrine, were among the first synthetic drugs to see widespread use, marking a pivotal moment in the history of pharmaceuticals.[2][6][7][8] This guide will delve into these foundational moments, providing the detailed experimental context and quantitative data that underpinned this revolution in heterocyclic chemistry.

The Pioneering Syntheses: Knorr and Buchner

The late 19th century witnessed the birth of pyrazole chemistry through the work of two key figures: Ludwig Knorr and Eduard Buchner. Their distinct approaches to synthesizing the pyrazole ring system are detailed below.

The Knorr Pyrazole Synthesis (1883)

Ludwig Knorr's landmark synthesis in 1883 marked the first-ever creation of a pyrazole derivative.[1][2][3] His work involved the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This versatile reaction allows for the formation of a wide variety of substituted pyrazoles.[1]

The following protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1]

Reactants:

-

Phenylhydrazine: 100 g

-

Ethyl acetoacetate: 125 g

Procedure:

-

Initial Condensation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The mixture was allowed to stand at ambient temperature, during which an initial condensation reaction occurred, resulting in the formation of an oily product and water.

-

Separation: The water formed during the initial condensation was separated from the oily product.

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. While the original paper does not specify a recrystallization step, modern procedures typically involve recrystallization from a solvent like ethanol to obtain a purified product.[1]

Quantitative Data from Knorr's 1883 Synthesis

| Parameter | Value | Reference |

| Mass of Phenylhydrazine | 100 g | [1] |

| Mass of Ethyl Acetoacetate | 125 g | [1] |

| Product Name | 1-Phenyl-3-methyl-5-pyrazolone | [1] |

| Melting Point | 127 °C | [1] |

| Yield | Not explicitly stated in the original publication. | [1] |

The First Synthesis of Unsubstituted Pyrazole (1889)

Six years after Knorr's discovery of a substituted pyrazole, Eduard Buchner achieved the first synthesis of the parent pyrazole heterocycle in 1889.[5][9] His method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[9] This was a significant milestone, as it provided access to the fundamental pyrazole ring system.

A later synthesis of the parent pyrazole was reported by Hans von Pechmann in 1898, who prepared it from the reaction of diazomethane and acetylene.[10]

Elucidation of the Pyrazole Structure

While Knorr's synthesis provided a route to pyrazole derivatives, the exact structure of these new compounds was not immediately apparent. The cyclic nature of the pyrazole ring was a key structural puzzle of the time. It was in 1887 that the structure of Knorr's initial product was determined to be 3-methyl-1-phenyl-1H-pyrazol-5-ol, which exists in tautomeric forms with 1-phenyl-3-methyl-5-pyrazolone.[3] This structural elucidation was crucial for understanding the chemical properties and reactivity of this new class of compounds and paved the way for the rational design of new derivatives.

The Rise of Pyrazole-Based Pharmaceuticals: Antipyrine

The discovery of pyrazoles was not merely a synthetic curiosity; it had immediate and profound implications for medicine. In his search for quinine-related compounds, Ludwig Knorr synthesized antipyrine (also known as phenazone) in 1883.[6][7][11] This pyrazolone derivative was one of the earliest synthetic drugs and became a widely used analgesic (pain reliever) and antipyretic (fever reducer).[6][7][8]

Early Pharmacological Data on Antipyrine (Phenazone)

Antipyrine's efficacy as an antipyretic and analgesic was quickly recognized, and it became a common component of medical practice in the late 19th and early 20th centuries.[12][13] Early studies focused on its ability to reduce fever and alleviate pain, with typical dosages being a key area of investigation.

| Drug | Dosage | Therapeutic Use | Efficacy | Reference |

| Phenazone (Antipyrine) | 500 mg | Analgesic | Similar to 500 mg of paracetamol for post-operative dental pain. |

The mechanism of action for antipyrine was later understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of pain and fever.[2][8]

Visualizing the Historical Development and Synthetic Pathways

To better illustrate the key discoveries and processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: A timeline of key discoveries in the early history of pyrazole chemistry.

Caption: A simplified workflow of Ludwig Knorr's original 1883 synthesis of a pyrazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Management of Fever (Antipyretics) [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. The Pharmaceutical Century - 1800 to 1919 [farmamol.web.uah.es]

- 7. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. jk-sci.com [jk-sci.com]

- 10. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 11. Antipyrine | drug | Britannica [britannica.com]

- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 13. Subjects: Antipyretics -- therapeutic use / Dates by Range: 1850-1899 - Digital Collections - National Library of Medicine Search Results [collections-us-east-1.awsprod.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate for Researchers and Drug Development Professionals

Introduction: Methyl 4-bromo-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including the reactive bromine atom and the versatile pyrazole core, make it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical Properties

Methyl 4-bromo-1H-pyrazole-3-carboxylate is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities to suit their research and development needs.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 81190-89-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂ | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Purification

While several synthetic routes to pyrazole derivatives have been reported, a common method for the preparation of compounds structurally similar to methyl 4-bromo-1H-pyrazole-3-carboxylate involves the oxidation of a corresponding methylpyrazole.

Illustrative Experimental Protocol: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

A representative protocol for the synthesis of the parent acid, which can be subsequently esterified to the methyl ester, is the oxidation of 4-bromo-3-methylpyrazole.[3]

Materials:

-

4-bromo-3-methylpyrazole

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

-

Heat the stirred mixture to 90 °C.

-

Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The optimal molar ratio of potassium permanganate to 4-bromo-3-methylpyrazole is 3:1.

-

Continue the reaction for 8 hours at 90 °C.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL.

-

Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

The resulting carboxylic acid can then be esterified to methyl 4-bromo-1H-pyrazole-3-carboxylate using standard methods, such as reaction with methanol in the presence of an acid catalyst.

Purification: Purification of pyrazole derivatives is often achieved by recrystallization or column chromatography. For compounds similar to methyl 4-bromo-1H-pyrazole-3-carboxylate, purification by recrystallization from solvents like n-hexane has been reported.[4] For column chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[5]

Analytical Characterization

The identity and purity of methyl 4-bromo-1H-pyrazole-3-carboxylate are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 0.6 Hz, 1H, Ar-H), 7.94 (d, J = 0.6 Hz, 1H, Ar-H), 1.57 (s, 9H, 3×CH₃).

-

13C NMR (100 MHz, DMSO-d₆): δ 146.5, 144.7, 131.7, 97.2, 86.1, 27.8.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of methyl 4-bromo-1H-pyrazole-3-carboxylate. A general-purpose HPLC method suitable for such compounds would typically involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.

The bromine atom at the 4-position provides a convenient handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of pyrazole derivatives that can be screened for inhibitory activity against specific kinase targets.

Role in Targeting Signaling Pathways

Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Pyrazole-based inhibitors have been developed to target a number of important signaling pathways.

One such example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. 5-bromo-1-methyl-1H-pyrazol-3-amine, a derivative of the pyrazole scaffold, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[6] These inhibitors can block the downstream signaling cascade, leading to the inhibition of tumor cell growth and survival.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by a pyrazole-derived inhibitor.

References

- 1. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile chemical nature and broad spectrum of biological activities have led to its incorporation into numerous clinically successful drugs.[1][2][3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents, among others.[4][5][6] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its physicochemical properties, synthesis, pharmacological applications, and structure-activity relationships.

Physicochemical Properties of the Pyrazole Scaffold

The unique physicochemical properties of the pyrazole ring contribute significantly to its utility in drug design. Pyrazole is an aromatic compound, and its two nitrogen atoms influence its electronic distribution and ability to participate in various intermolecular interactions.[7][8] The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[9] This dual hydrogen bonding capability allows for versatile interactions with biological targets.[8]

Furthermore, pyrazole exists in tautomeric forms, which can influence its binding to receptors and enzymes.[7] The lipophilicity and solubility of pyrazole derivatives can be readily modulated by introducing different substituents on the ring, a crucial aspect for optimizing pharmacokinetic profiles.[8]

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole ring is well-established, with the Knorr pyrazole synthesis being a cornerstone method.[10][11] This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] Other synthetic routes include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[12][13]

Experimental Protocol: Knorr Pyrazole Synthesis of a Phenylpyrazolone Derivative

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[11][14]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11][14]

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[11][14]

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11][14]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[11]

-

Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[11][14]

-

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of water and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.[11][15]

Workflow for the Knorr Pyrazole Synthesis.

Pharmacological Activities and Approved Drugs

The pyrazole scaffold is present in a wide array of FDA-approved drugs, highlighting its therapeutic importance.[1][2] The biological activity of pyrazole derivatives is diverse and includes anti-inflammatory, anticancer, and antiviral effects, among others.[4][6]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor[16][17] |

| Sildenafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) inhibitor[18][19] |

| Rimonabant | Anti-obesity (withdrawn) | Selective cannabinoid CB1 receptor antagonist[20][21] |

| Apixaban | Anticoagulant | Factor Xa inhibitor[2][22] |

| Ruxolitinib | Anticancer | Janus kinase (JAK) inhibitor[22] |

| Ibrutinib | Anticancer | Bruton's tyrosine kinase (BTK) inhibitor[23] |

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[17] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[17] The diaryl-substituted pyrazole structure of celecoxib is crucial for its selective binding to the larger active site of the COX-2 enzyme.[24]

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. jchr.org [jchr.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. rroij.com [rroij.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. books.rsc.org [books.rsc.org]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 18. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 4-bromo-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from commercially available 1H-pyrazole-3-carboxylic acid. The protocols are based on established chemical transformations and have been compiled to ensure clarity and reproducibility for researchers in the field.

Introduction

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The bromo- and carboxylate- functionalities on this specific pyrazole derivative offer versatile handles for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. This protocol outlines a reliable and efficient synthesis from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Esterification: 1H-pyrazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-pyrazole-3-carboxylate, via a Fischer esterification reaction.

-

Bromination: The resulting methyl 1H-pyrazole-3-carboxylate is regioselectively brominated at the 4-position using N-bromosuccinimide (NBS) to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate

This protocol is adapted from classical Fischer esterification methods.

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1 eq) dropwise while stirring at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1H-pyrazole-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

This protocol utilizes N-bromosuccinimide for the regioselective bromination of the pyrazole ring.

Materials:

-

Methyl 1H-pyrazole-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Water

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (15-20 mL per gram of ester).

-

Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 4-bromo-1H-pyrazole-3-carboxylate.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Reagents | Product |

| 1 | 1H-pyrazole-3-carboxylic acid | Methanol, Sulfuric acid | Methyl 1H-pyrazole-3-carboxylate |

| 2 | Methyl 1H-pyrazole-3-carboxylate | N-Bromosuccinimide, Acetonitrile | Methyl 4-bromo-1H-pyrazole-3-carboxylate |

Table 2: Typical Reaction Parameters and Yields